N-(p-Chlorobenzylidene)methylamine
Overview
Description
N-(p-Chlorobenzylidene)methylamine is an organic compound with the molecular formula C8H8ClN. It is a derivative of benzylidene methylamine, where a chlorine atom is substituted at the para position of the benzene ring. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Mechanism of Action
Target of Action
N-(p-Chlorobenzylidene)methylamine, also known as 1-(4-chlorophenyl)-N-methylmethanimine, is a compound with potential therapeutic applications. The primary target of this compound is Nectin cell adhesion molecule 2 (NECTIN2) . NECTIN2 is a cellular adhesion molecule that plays a crucial role in the formation and maintenance of adherens junctions, which are important for maintaining the integrity of epithelial tissues.
Mode of Action
The compound interacts with its target, NECTIN2, by binding to it and inhibiting its function . This interaction leads to the suppression of NECTIN2, which in turn affects the downstream targets of NECTIN2, including p-SRC (Y146 and Y527) and the epithelial-to-mesenchymal transition markers tight junction protein 1, vimentin, β-catenin, snail family transcriptional repressor 1 (SNAI1), and SNAI2 .
Biochemical Pathways
The inhibition of NECTIN2 by this compound affects several biochemical pathways. One of the key pathways influenced is the cytoskeletal regulation via SRC signaling . This pathway is crucial for cell migration and adhesion, processes that are essential for cancer metastasis. By inhibiting NECTIN2, the compound disrupts this pathway, potentially reducing the metastatic capacity of cancer cells .
Result of Action
The result of this compound’s action is the suppression of NECTIN2 and its downstream targets, leading to the disruption of the cytoskeletal regulation via SRC signaling pathway . This disruption could potentially reduce the metastatic capacity of cancer cells, making the compound a potential candidate for the development of anti-metastatic therapies .
Biochemical Analysis
Biochemical Properties
It is known that this compound can participate in various biochemical reactions
Cellular Effects
It is speculated that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Future in vitro or in vivo studies could provide valuable insights into these aspects .
Subcellular Localization
Future studies could explore any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(p-Chlorobenzylidene)methylamine typically involves the reaction between p-chlorobenzaldehyde and methylamine. This reaction is carried out in a toluene solvent under the catalysis of a suitable catalyst. The reaction conditions are optimized to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency and quality of the product .
Chemical Reactions Analysis
Types of Reactions
N-(p-Chlorobenzylidene)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The chlorine atom in the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and halogenating agents are employed.
Major Products Formed
Oxidation: Formation of chlorobenzylidene oxides.
Reduction: Formation of p-chlorobenzylamine.
Substitution: Formation of various substituted benzylidene derivatives.
Scientific Research Applications
N-(p-Chlorobenzylidene)methylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Benzylidene methylamine: Lacks the chlorine substitution.
p-Chlorobenzylamine: Similar structure but different functional group.
N-(p-Chlorobenzylidene)ethylamine: Ethyl group instead of methyl group.
Uniqueness
N-(p-Chlorobenzylidene)methylamine is unique due to the presence of the chlorine atom at the para position, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-methylmethanimine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN/c1-10-6-7-2-4-8(9)5-3-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVKUBKNVOVQEAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=CC1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13114-22-2 | |
Record name | Methananime, N-((4-chlorophenyl)methylene)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013114222 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [(4-chlorophenyl)methylidene](methyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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